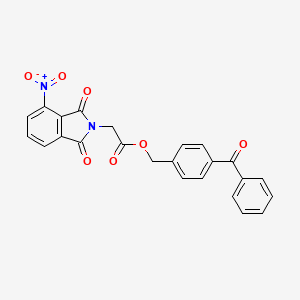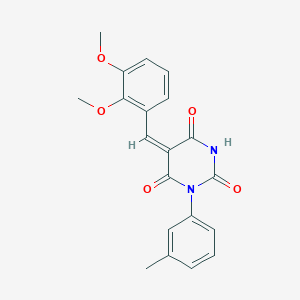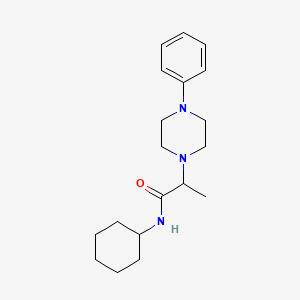![molecular formula C15H21ClN2O2 B4535875 N-[1-(4-chlorophenyl)propyl]-N'-(tetrahydro-2-furanylmethyl)urea](/img/structure/B4535875.png)
N-[1-(4-chlorophenyl)propyl]-N'-(tetrahydro-2-furanylmethyl)urea
Vue d'ensemble
Description
Urea derivatives, including compounds like N-[1-(4-chlorophenyl)propyl]-N'-(tetrahydro-2-furanylmethyl)urea, are of significant interest in chemical research due to their potential applications in materials science, medicinal chemistry, and as intermediates in organic synthesis. These compounds are studied for their unique physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of urea derivatives often involves the reaction of amines with isocyanates or carbonyl chloride under various conditions. For instance, a novel route to acyl ureas described by Zheng Li et al. involves the reaction of furoyl chloride with ammonium thiocyanate, followed by oxidation to yield N-substituted ureas (Li et al., 2000). Similarly, the synthesis of N-substituted-S-(+)-3-methyl-2-(4-chlorophenyl)butyryl(thio)urea compounds from butyric acid highlights the versatility of synthesis methods for chlorophenyl ureas (Xue Si-jia, 2009).
Molecular Structure Analysis
The molecular structure of urea derivatives is typically characterized by techniques such as X-ray diffraction, NMR, and IR spectroscopy. The conformational behavior and structural stability of these compounds are crucial for understanding their reactivity and potential applications. For example, a study on the conformational analysis of a chlorophenyl compound by Mary et al. uses density functional theory to investigate structural stability (Mary et al., 2014).
Chemical Reactions and Properties
Urea derivatives undergo various chemical reactions, including N-chlorination and reactions with alcohols to form ethers. The reactivity of these compounds towards different reagents underlines their chemical versatility. Sathe et al. describe a protocol for N-chlorination of amino esters and amides using N,N'-dichlorobis(2,4,6-trichlorophenyl)urea as a chlorinating agent (Sathe et al., 2007).
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility, melting points, and crystalline structure, are essential for their practical applications. The synthesis and analysis of a chlorophenyl urea derivative by Crasta et al. provide insights into its non-linear optical material properties, demonstrating the importance of physical property analysis (Crasta et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, dictate the applications of urea derivatives. The study of the effects of urea and its derivatives on aqueous solution structure and solvation of protein backbones, as discussed by Wei et al., highlights the significance of understanding these chemical properties (Wei et al., 2010).
Propriétés
IUPAC Name |
1-[1-(4-chlorophenyl)propyl]-3-(oxolan-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-2-14(11-5-7-12(16)8-6-11)18-15(19)17-10-13-4-3-9-20-13/h5-8,13-14H,2-4,9-10H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCHWCMEUJZWTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)NC(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Chlorophenyl)propyl]-3-(tetrahydrofuran-2-ylmethyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 2-[({[2-(3,4-diethoxyphenyl)ethyl]amino}carbonothioyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4535810.png)
![N-{2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-1-naphthylurea](/img/structure/B4535820.png)
![1-(2-chloro-6-fluorophenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]methanesulfonamide](/img/structure/B4535827.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4535850.png)
![{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}(2-furylmethyl)amine hydrochloride](/img/structure/B4535853.png)
![1-[5-(2-methylphenoxy)pentyl]piperidine](/img/structure/B4535861.png)
![N~2~-(5-chloro-2-methylphenyl)-N~1~-(2,6-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4535867.png)


![2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B4535877.png)
![4-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-methoxybenzenesulfonate](/img/structure/B4535890.png)
![N-[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4535898.png)